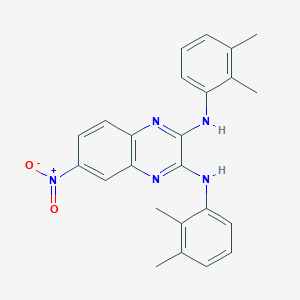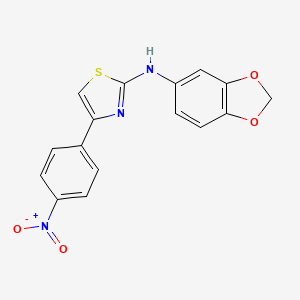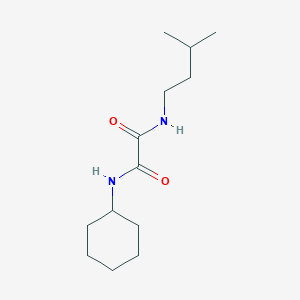![molecular formula C16H12ClN3O2S B11539026 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B11539026.png)
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a phenoxyacetamide group attached to the thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-chlorobenzoic acid with thiosemicarbazide to form 2-chlorophenyl-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with phenoxyacetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but lacks the phenoxyacetamide group.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: Contains an oxadiazole ring instead of a thiadiazole ring.
Uniqueness
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is unique due to the presence of both the chlorophenyl and phenoxyacetamide groups, which contribute to its distinct chemical and biological properties. Its combination of structural features allows for a wide range of applications and makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C16H12ClN3O2S |
|---|---|
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C16H12ClN3O2S/c17-13-9-5-4-8-12(13)15-19-20-16(23-15)18-14(21)10-22-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20,21) |
Clave InChI |
XUWQKTMVCSQMBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-2-[methyl(phenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B11538944.png)
![2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene](/img/structure/B11538950.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl (2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B11538957.png)
![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)sulfanyl]acetohydrazide](/img/structure/B11538965.png)

![N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11538986.png)

![2-hydroxy-N'-[(Z)-(4-methylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylidene]benzohydrazide](/img/structure/B11539003.png)
![ethyl (2Z)-5-amino-8-cyano-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B11539004.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B11539009.png)
![Ethyl 2-amino-5'-bromo-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11539010.png)


![4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11539028.png)
